molecular formula C25H16N2O7 B11709665 Bis[4-(2-nitrophenoxy)phenyl]methanone

Bis[4-(2-nitrophenoxy)phenyl]methanone

Cat. No.: B11709665
M. Wt: 456.4 g/mol
InChI Key: WWESLGXSZNDADU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis[4-(2-nitrophenoxy)phenyl]methanone is an organic compound characterized by the presence of two nitrophenoxy groups attached to a central methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[4-(2-nitrophenoxy)phenyl]methanone typically involves the reaction of 2-nitrophenol with 4-bromobenzophenone under basic conditions. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the nitrophenol acts as a nucleophile, displacing the bromine atom from the benzophenone. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Bis[4-(2-nitrophenoxy)phenyl]methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bis[4-(2-nitrophenoxy)phenyl]methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of Bis[4-(2-nitrophenoxy)phenyl]methanone involves its interaction with molecular targets through its nitro and phenoxy groups. These interactions can lead to various biological effects, depending on the specific target and pathway involved. For example, the nitro groups can undergo reduction to form reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis[4-(2-nitrophenoxy)phenyl]methanone is unique due to the presence of nitro groups, which impart distinct chemical reactivity and potential biological activity compared to its analogs. The nitro groups can participate in redox reactions and form various derivatives, making this compound versatile for different applications .

Properties

Molecular Formula

C25H16N2O7

Molecular Weight

456.4 g/mol

IUPAC Name

bis[4-(2-nitrophenoxy)phenyl]methanone

InChI

InChI=1S/C25H16N2O7/c28-25(17-9-13-19(14-10-17)33-23-7-3-1-5-21(23)26(29)30)18-11-15-20(16-12-18)34-24-8-4-2-6-22(24)27(31)32/h1-16H

InChI Key

WWESLGXSZNDADU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)OC4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.